molecular formula C9H8N6O2 B15342942 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine CAS No. 29366-71-0

6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Katalognummer: B15342942
CAS-Nummer: 29366-71-0
Molekulargewicht: 232.20 g/mol
InChI-Schlüssel: KXKDEZZKBTYIFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound that features a triazine ring substituted with a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-nitroaniline with cyanuric chloride under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amine group of 2-nitroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution.

Major Products

    Reduction: The major product is 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine.

    Substitution: Depending on the nucleophile used, various substituted triazine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The nitrophenyl group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(2-Aminophenyl)-1,3,5-triazine-2,4-diamine
  • 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-(2-Nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to the position of the nitro group, which influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the triazine ring can lead to different steric and electronic effects compared to its para-substituted analogs.

Eigenschaften

CAS-Nummer

29366-71-0

Molekularformel

C9H8N6O2

Molekulargewicht

232.20 g/mol

IUPAC-Name

6-(2-nitrophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-3-1-2-4-6(5)15(16)17/h1-4H,(H4,10,11,12,13,14)

InChI-Schlüssel

KXKDEZZKBTYIFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.